molecular formula C11H11N5O2 B7586773 5-nitro-N-(1-pyridin-3-ylethyl)pyrimidin-2-amine

5-nitro-N-(1-pyridin-3-ylethyl)pyrimidin-2-amine

Cat. No.: B7586773
M. Wt: 245.24 g/mol
InChI Key: OXBKZHYUUSLBJQ-UHFFFAOYSA-N
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Description

5-nitro-N-(1-pyridin-3-ylethyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(1-pyridin-3-ylethyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Alkylation: The pyridine ring is introduced via an alkylation reaction using a suitable pyridine derivative and an alkylating agent such as an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(1-pyridin-3-ylethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 5-amino-N-(1-pyridin-3-ylethyl)pyrimidin-2-amine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-nitro-N-(1-pyridin-3-ylethyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-nitro-N-(1-pyridin-3-ylethyl)pyrimidin-2-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: The compound can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-N-(1-pyridin-2-ylethyl)pyrimidin-2-amine
  • 5-nitro-N-(1-pyridin-4-ylethyl)pyrimidin-2-amine

Uniqueness

5-nitro-N-(1-pyridin-3-ylethyl)pyrimidin-2-amine is unique due to the position of the pyridine ring, which influences its binding affinity and specificity towards biological targets. This positional isomerism can result in different pharmacological profiles and applications.

Properties

IUPAC Name

5-nitro-N-(1-pyridin-3-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-8(9-3-2-4-12-5-9)15-11-13-6-10(7-14-11)16(17)18/h2-8H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBKZHYUUSLBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2=NC=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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